6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Overview
Description
6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is a chemical compound . It is also known by other names such as 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine .
Synthesis Analysis
The synthesis of this compound and its metabolites has been discussed in a study . The study synthesized and identified four metabolites of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor, K-604 (1). Two of the metabolites M1 and M2, were prepared from 1 using a combination reagent of hydrogen peroxide and sodium tungstate with either phosphoric acid or trifluoroethanol .Molecular Structure Analysis
The molecular structure of 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
Formation and Rearrangement in Chemical Synthesis
The reaction of aminopyridines with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base, like pyridine, can unexpectedly yield aminals via a Pummerer type rearrangement. This process involves the attack of a suitable base on the N-methylenethiomethyl intermediates with expulsion of methyl mercaptan, forming unusual aminals (Rakhit, Georges, & Bagli, 1979).
Catalysis and Organic Transformations
Zwitterionic salts, arising from reactions involving pyridine derivatives, have been found to be effective as organocatalysts for the transesterification of methyl carboxylates and alcohols in hydrocarbons. This showcases the utility of pyridine compounds in facilitating organic transformations, offering mild conditions for catalytic processes (Ishihara, Niwa, & Kosugi, 2008).
Electrophilic Substitution Reactions
In the realm of organometallic chemistry, reactions involving the electrophilic substitution of nitrosyl ligands by methoxy groups have been reported. These studies provide insights into the manipulation of ligands in coordination complexes, which is crucial for the development of new materials and catalysts (Arashiba et al., 2006).
Coordination Chemistry and Metal Complexes
The synthesis and characterization of coordination compounds, including those with trithiocyanuric acid, highlight the versatility of pyridine derivatives in forming structurally diverse metal complexes. These compounds have potential applications in magnetic, electronic, and catalytic materials, as exemplified by studies on nickel coordination compounds (Kopel et al., 1999).
Spectroscopic and Computational Studies
Vibrational spectroscopic studies combined with computational methods have been used to investigate the molecular structure and electronic properties of pyridine derivatives. Such studies are essential for understanding the behavior of these compounds under various conditions and can inform their application in material science and molecular engineering (Karnan, Balachandran, & Murugan, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRTVZMIOEMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434549 | |
Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,4-bis(methylthio)-3-nitroPyridine | |
CAS RN |
134992-24-8 | |
Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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